tert-Butyl 4-[3-(4-chlorophenyl)ureido]piperidine-1-carboxylate
Description
“tert-Butyl 4-[3-(4-chlorophenyl)ureido]piperidine-1-carboxylate” is a piperidine-derived compound featuring a urea linkage and a tert-butyl carbamate (Boc) protecting group. Its structure includes:
- A piperidine ring substituted at the 1-position with a Boc group, which enhances solubility and stability during synthetic processes.
- A urea functional group at the 4-position of the piperidine ring, connected to a 4-chlorophenyl substituent.
This compound is likely utilized as an intermediate in medicinal chemistry, particularly in the development of protease inhibitors, kinase modulators, or other bioactive molecules where the urea moiety serves as a hydrogen-bonding motif. Its Boc group facilitates selective deprotection during stepwise synthesis.
Properties
IUPAC Name |
tert-butyl 4-[(4-chlorophenyl)carbamoylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O3/c1-17(2,3)24-16(23)21-10-8-14(9-11-21)20-15(22)19-13-6-4-12(18)5-7-13/h4-7,14H,8-11H2,1-3H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPQJUNSMGTDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301128387 | |
| Record name | 1,1-Dimethylethyl 4-[[[(4-chlorophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301128387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233958-37-6 | |
| Record name | 1,1-Dimethylethyl 4-[[[(4-chlorophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[[[(4-chlorophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301128387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[3-(4-chlorophenyl)ureido]piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: tert-Butyl piperidine-1-carboxylate and 4-chlorophenyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and employing efficient purification techniques to achieve the desired product yield and quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[3-(4-chlorophenyl)ureido]piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ureido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperidine ring and the chlorophenyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products with substituted aromatic rings.
Hydrolysis: Corresponding amine and carboxylic acid derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
tert-Butyl 4-[3-(4-chlorophenyl)ureido]piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[3-(4-chlorophenyl)ureido]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ureido group can form hydrogen bonds with target proteins, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-chlorophenyl group (electron-withdrawing) contrasts with the 2-methoxyphenyl analog’s methoxy group (electron-donating). This difference may influence solubility, metabolic stability, and target-binding interactions. Heterocyclic vs.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (365.85 g/mol) compared to PK03447E-1 (277.36 g/mol) suggests reduced solubility, a common trade-off with aromatic chloro substituents.
- The 2-methoxyphenyl analog’s methoxy group may improve solubility relative to the chloro-substituted target but is discontinued, possibly due to synthetic challenges .
Key Observations:
- PK03447E-1 : Despite its simpler structure, this compound mandates stringent safety measures (e.g., respiratory protection), likely due to pyridine-related toxicity or dust formation .
Biological Activity
Chemical Structure and Properties
tert-Butyl 4-[3-(4-chlorophenyl)ureido]piperidine-1-carboxylate, with the CAS number 1233958-37-6, is a synthetic organic compound characterized by its unique structural components: a tert-butyl group, a piperidine ring, and a chlorophenylureido moiety. Its molecular formula is , and it has a molecular weight of 353.85 g/mol. The compound is primarily used in biological and medicinal research due to its potential therapeutic properties and interactions with biological macromolecules.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The ureido group can form hydrogen bonds with target proteins, while the chlorophenyl group engages in hydrophobic interactions, modulating the activity of these proteins and leading to various biological effects .
Pharmacological Applications
Research indicates that this compound has potential applications in drug discovery, particularly as a lead compound for developing new therapeutic agents. It has been explored for its effects on cellular processes and interactions with biological macromolecules, making it significant in pharmacological studies .
Case Studies and Research Findings
- In Vitro Studies : Preliminary studies have demonstrated that this compound can influence cellular pathways linked to inflammation and cell death. For instance, compounds structurally related to this compound have shown the ability to inhibit IL-1β release in LPS/ATP-stimulated human macrophages, suggesting anti-inflammatory properties .
- Synthetic Pathways : The synthesis of this compound typically involves reacting tert-butyl piperidine-1-carboxylate with 4-chlorophenyl isocyanate under controlled conditions. This method ensures high purity and yield, which are critical for subsequent biological testing.
- Comparative Analysis : In comparison to other piperidine derivatives, this compound exhibits unique reactivity due to its structural features, making it a valuable model for studying similar molecules' interactions with biological targets.
Data Table: Summary of Biological Activity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
